Pentasodium bis(3-((2,4-diamino-5-((4-sulphophenyl)azo)phenyl)azo)-2-hydroxy-5-nitrobenzenesulphonato(4-))chromate(5-)
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Overview
Description
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) is a complex organic-inorganic compound. It is characterized by its vibrant color and is primarily used in various industrial applications, including as a dye and a catalyst. The compound’s structure includes multiple azo groups, which are known for their chromophoric properties, making it useful in the dye industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) involves several steps:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-[(4-sulfophenyl)azo]phenylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrobenzenesulfonic acid in an alkaline medium to form the azo compound.
Complexation: The resulting azo compound is then complexed with a chromium salt, typically in the presence of sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, particularly the azo groups, which can be converted to amines.
Substitution: The sulfonate groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of chromium, while reduction typically results in the formation of amines from the azo groups.
Scientific Research Applications
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: The compound’s chromophoric properties make it useful in staining techniques for biological samples.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is widely used in the dye industry for coloring textiles and other materials. Additionally, it serves as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) involves its interaction with molecular targets through its azo and chromium groups. The azo groups can participate in electron transfer reactions, while the chromium center can coordinate with various substrates, facilitating catalytic processes. The compound’s sulfonate groups enhance its solubility in water, allowing it to interact effectively in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]benzoato(4-)]chromate(5-)
- Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-)
Uniqueness
Pentasodium bis[3-[[2,4-diamino-5-[(4-sulfophenyl)azo]phenyl]azo]-2-hydroxy-5-nitrobenzenesulfonato(4-)]chromate(5-) is unique due to its specific combination of azo groups and chromium center, which confer distinct chromophoric and catalytic properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial and research applications.
Properties
CAS No. |
74196-17-1 |
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Molecular Formula |
C36H28CrN14Na5O18S4+3 |
Molecular Weight |
1239.9 g/mol |
IUPAC Name |
pentasodium;[5-amino-4-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]-2-[(4-sulfophenyl)diazenyl]phenyl]azanide;chromium |
InChI |
InChI=1S/2C18H14N7O9S2.Cr.5Na/c2*19-12-7-13(20)15(8-14(12)22-21-9-1-3-11(4-2-9)35(29,30)31)23-24-16-5-10(25(27)28)6-17(18(16)26)36(32,33)34;;;;;;/h2*1-8H,(H6-,19,20,21,22,23,24,26,29,30,31,32,33,34);;;;;;/q2*-1;;5*+1 |
InChI Key |
GZABMWNYEIJFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)N)[NH-])S(=O)(=O)O.C1=CC(=CC=C1N=NC2=C(C=C(C(=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)N)[NH-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
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